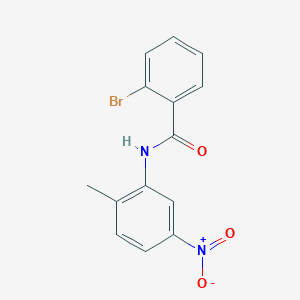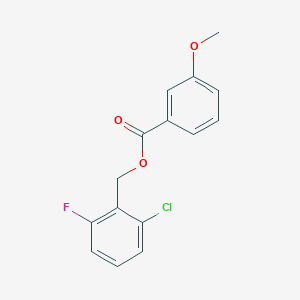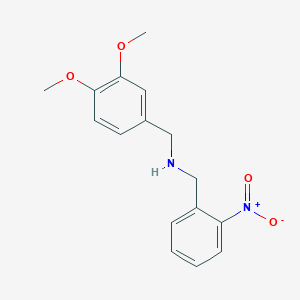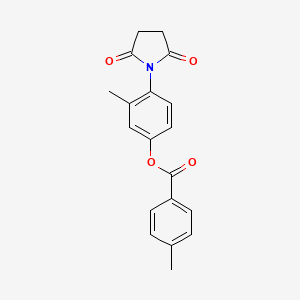![molecular formula C15H13F4N3O4 B5835956 4-{4-[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID](/img/structure/B5835956.png)
4-{4-[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is a synthetic organic compound characterized by the presence of a tetrafluorophenoxy group, an acetamido group, and a pyrazolyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Tetrafluorophenoxy Intermediate: The synthesis begins with the preparation of 2,3,5,6-tetrafluorophenol, which is then reacted with an appropriate acylating agent to form the tetrafluorophenoxy intermediate.
Acetamido Group Introduction: The tetrafluorophenoxy intermediate is then reacted with an acetamido group donor, such as acetic anhydride, under suitable conditions to introduce the acetamido group.
Pyrazolyl Group Formation: The acetamido intermediate is further reacted with a pyrazole derivative to form the pyrazolyl group.
Butanoic Acid Backbone Attachment: Finally, the pyrazolyl intermediate is coupled with a butanoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-{4-[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-{4-[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Gene Expression: Modulating the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluorophenol: Shares the tetrafluorophenoxy moiety but lacks the acetamido and pyrazolyl groups.
4-Amino-2,3,5,6-Tetrafluorobenzoic Acid: Contains the tetrafluorophenoxy group and a carboxylic acid group but differs in the presence of an amino group instead of the acetamido and pyrazolyl groups.
Uniqueness
4-{4-[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[4-[[2-(2,3,5,6-tetrafluorophenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4N3O4/c16-9-4-10(17)14(19)15(13(9)18)26-7-11(23)21-8-5-20-22(6-8)3-1-2-12(24)25/h4-6H,1-3,7H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDOUGGRIZLORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OCC(=O)NC2=CN(N=C2)CCCC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5835886.png)


![2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5835921.png)


![3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)
![[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(2-nitrophenyl)acetate](/img/structure/B5835943.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)

![[(E)-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)methylidene]amino]thiourea](/img/structure/B5835972.png)
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B5835984.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
